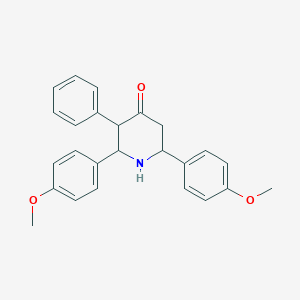
Fmoc-Tyr-Obzl
描述
Fmoc-Tyr-Obzl (Fmoc-4-hydroxy-L-tyrosine-O-benzyl-L-serine) is an artificial amino acid that has been developed for use in peptide synthesis. It is a derivative of the natural amino acid tyrosine and is used in the synthesis of peptides and proteins. It is a versatile molecule with a wide range of applications in the laboratory, including in the synthesis of peptides, proteins, and other biopolymers. This compound has a variety of advantages over its natural counterparts, including increased stability, solubility, and reactivity. Additionally, it has been used in a number of scientific studies to study the structure and function of proteins, as well as to study the biochemical and physiological effects of peptides and proteins.
科学研究应用
作用机制
Target of Action
Fmoc-Tyr-Obzl, also known as N-α-Fmoc-O-benzyl-L-phosphotyrosine, is primarily targeted towards proteins involved in signaling pathways . These proteins include phospho-writers, erasers, and readers such as SH2 and PTB domain-containing proteins . These proteins play a crucial role in signal transduction, activation or deactivation of gene transcription, and control of enzyme activity .
Mode of Action
This compound interacts with its targets by binding to them, thereby modulating the signaling pathways . This compound serves as a substrate/product mimetic, mediating protein-protein interactions . It can also be used as a chemical tool to study the roles of individual proteins involved in signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein tyrosine phosphorylation pathway . This pathway involves the phosphorylation of tyrosine by protein tyrosine kinases (PTKs), recognition of pY residues by proteins containing pY-binding modules such as Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains, and removal of a phosphotyrosine phosphate group by protein tyrosine phosphatases (PTPs) . Misfunctions in each of these steps have been linked to numerous diseases such as inflammation, diabetes, cancer, and metabolic and autoimmune diseases .
Pharmacokinetics
It’s worth noting that the compound is used in solid-phase peptide synthesis , which suggests that it may be designed to have suitable properties for biological activity, such as stability and bioavailability.
Result of Action
The result of this compound’s action is the modulation of protein tyrosine phosphorylation, which is vital for cell growth regulation, mitogenesis, metabolism, and apoptosis . By acting as a substrate/product mimetic, this compound can influence the activity of proteins involved in these processes .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the compound is typically stored at temperatures between 15-25°C , suggesting that temperature could impact its stability Furthermore, the compound’s efficacy may be influenced by the specific biological environment in which it is used, such as the presence of other proteins or compounds.
安全和危害
未来方向
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets .
生化分析
Biochemical Properties
Fmoc-Tyr-Obzl plays a significant role in biochemical reactions, especially in the synthesis of peptides that contain phosphorylated tyrosine residues. This compound interacts with various enzymes, proteins, and other biomolecules during peptide synthesis. For instance, it can be introduced into peptides using standard activation methods such as PyBOP and TBTU . The interactions between this compound and these activation reagents facilitate the formation of peptide bonds, allowing for the efficient synthesis of complex peptides with multiple phosphorylation sites .
Cellular Effects
This compound influences various cellular processes by incorporating phosphorylated tyrosine residues into peptides. These phosphorylated peptides can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound can mimic the phosphorylation events that occur in cells, thereby affecting the activity of kinases and phosphatases involved in signal transduction . This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately impacting cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into peptides through solid-phase peptide synthesis. Once incorporated, the phosphorylated tyrosine residues can interact with various biomolecules, including enzymes and proteins. These interactions can result in enzyme inhibition or activation, depending on the specific context. For instance, phosphorylated peptides containing this compound can bind to and inhibit the activity of certain kinases, thereby modulating downstream signaling pathways . Additionally, these peptides can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound can occur, leading to changes in its effectiveness in peptide synthesis and its impact on cellular function. Long-term studies have shown that peptides containing this compound can maintain their biological activity for extended periods, although some degradation may occur .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as disruption of normal cellular function and induction of apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and phosphorylation. The compound interacts with enzymes such as kinases and phosphatases, which play crucial roles in regulating phosphorylation events in cells . These interactions can affect metabolic flux and alter the levels of various metabolites, ultimately influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound can impact its effectiveness in modulating cellular processes and its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . The activity and function of this compound can be affected by its subcellular localization, as different cellular compartments provide distinct environments for its interactions with biomolecules.
属性
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-23-16-14-21(15-17-23)18-29(30(34)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,33H,18-20H2,(H,32,35)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPVFGBPEVOJEV-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






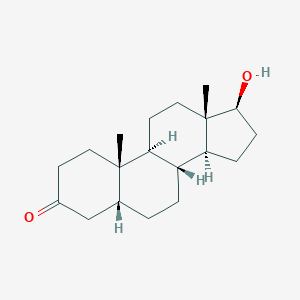

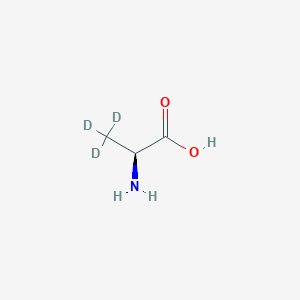
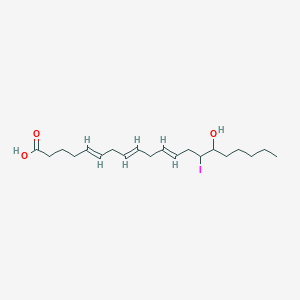
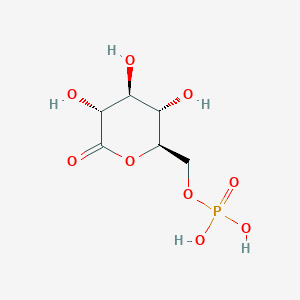
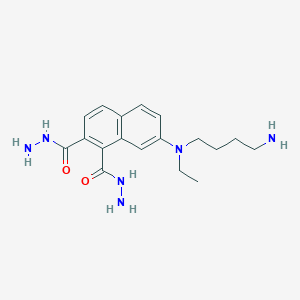
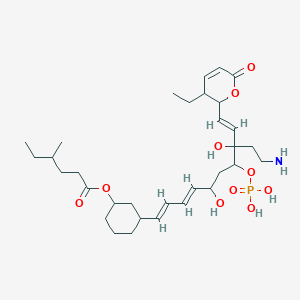
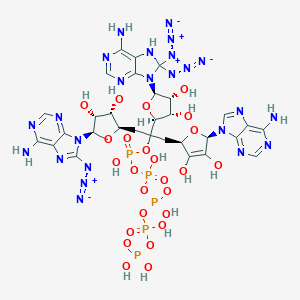

![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)
